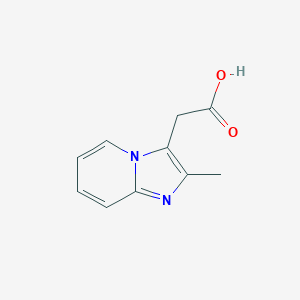

Imidazo(1,2-a)pyridine-3-acetic acid, 2-methyl-

Vue d'ensemble

Description

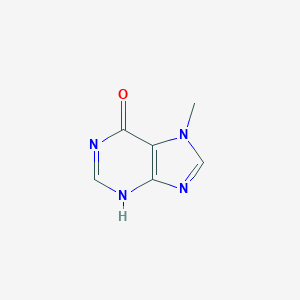

Imidazo(1,2-a)pyridine-3-acetic acid, 2-methyl- is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality Imidazo(1,2-a)pyridine-3-acetic acid, 2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazo(1,2-a)pyridine-3-acetic acid, 2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Heterocyclic Compounds in Medicinal Chemistry

Imidazo[1,2-b]pyridazine and related scaffolds, including imidazo[1,2-a]pyridines, are significant in medicinal chemistry due to their versatile bioactive profiles. These compounds serve as crucial frameworks for the development of therapeutic agents targeting various diseases. The review by Garrido et al. (2021) emphasizes the resurgence of interest in imidazo[1,2-b]pyridazine derivatives following the success of kinase inhibitors like ponatinib, highlighting the scaffold's potential for generating new therapeutic agents with improved pharmacokinetic profiles and efficacy (Garrido et al., 2021).

Synthesis and Applications of Heterocyclic N-oxide Molecules

The synthesis and application of heterocyclic N-oxide molecules, including imidazo[1,2-a]pyridine derivatives, have been well-documented for their role in organic synthesis, catalysis, and drug development. Li et al. (2019) review the versatility and biological importance of these compounds, noting their significant applications in forming metal complexes, designing catalysts, and their medicinal uses, which span anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Biological Significance and Sensing Applications

Pyrimidine derivatives, closely related to imidazo[1,2-a]pyridines, have been explored for their biological significance and as optical sensors. Jindal and Kaur (2021) discuss the application of pyrimidine-based compounds in sensing and their broad medicinal uses, illustrating the wide-ranging utility of heterocyclic compounds in both biological and analytical chemistry (Jindal & Kaur, 2021).

Imidazopyridine-Based Derivatives Against Bacterial Infections

The study of synthetic imidazopyridine-based derivatives, as discussed by Sanapalli et al. (2022), showcases their potential as inhibitors against multi-drug-resistant bacterial infections. This research underscores the importance of fused pyridines, including imidazo[1,2-a]pyridine derivatives, in developing novel antibacterial agents with broad-spectrum efficacy and minimal side effects (Sanapalli et al., 2022).

Mécanisme D'action

Target of Action

Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been reported to have a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .

Mode of Action

It is known that similar compounds, such as zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, exert their hypnotic effect by blocking γ-aminobutyric acid (gaba) receptors .

Result of Action

Similar compounds have been reported to have a broad spectrum of biological activity, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Orientations Futures

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Analyse Biochimique

Cellular Effects

Imidazo[1,2-a]pyridines have been shown to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .

Molecular Mechanism

It is known that imidazo[1,2-a]pyridines can be functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Temporal Effects in Laboratory Settings

It is known that imidazo[1,2-a]pyridines can be synthesized through a simple and effective method based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

Metabolic Pathways

It is known that imidazo[1,2-a]pyridines can be functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Transport and Distribution

It is known that imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Subcellular Localization

It is known that imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Propriétés

IUPAC Name |

2-(2-methylimidazo[1,2-a]pyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-8(6-10(13)14)12-5-3-2-4-9(12)11-7/h2-5H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGQJEFOEJTDBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170313 | |

| Record name | Imidazo(1,2-a)pyridine-3-acetic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17745-07-2 | |

| Record name | 2-Methylimidazo[1,2-a]pyridine-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17745-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo(1,2-a)pyridine-3-acetic acid, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017745072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo(1,2-a)pyridine-3-acetic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.